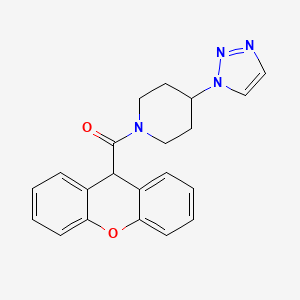![molecular formula C16H17BrN6O B6521014 6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole CAS No. 1798519-50-2](/img/structure/B6521014.png)
6-bromo-2-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indazoles and triazoles are both classes of nitrogen-containing heterocyclic compounds . They are known for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are also important structures in many commercially available drugs .
Synthesis Analysis
The synthesis of indazole and triazole derivatives often involves reactions with various primary amines . For example, Patel et al. synthesized a compound with a similar structure by reacting substituted phenyl with 1-methyl-1H-imidazol-2-yl .Molecular Structure Analysis
Indazoles and triazoles have unique molecular structures. Indazoles contain a pyrazole ring fused to a benzene ring, while triazoles contain three nitrogen atoms and two carbon atoms in a five-membered ring .Chemical Reactions Analysis
Indazoles and triazoles can undergo various chemical reactions due to the presence of multiple reactive sites in their structures . For instance, they can react with different electrophiles and nucleophiles, enabling the synthesis of a wide range of derivatives .Physical and Chemical Properties Analysis
Indazoles and triazoles are generally solid at room temperature and are highly soluble in polar solvents due to the presence of polar nitrogen atoms .Mecanismo De Acción
The mechanism of action of indazole and triazole derivatives often involves interactions with various biological targets. For example, some derivatives show antimicrobial activity by interacting with the cell wall and DNA structures . Others inhibit certain enzymes, leading to their therapeutic effects .
Direcciones Futuras
Propiedades
IUPAC Name |
(6-bromo-2-methylindazol-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN6O/c1-21-15(13-3-2-11(17)10-14(13)19-21)16(24)22-7-4-12(5-8-22)23-9-6-18-20-23/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUMGCXIZLFLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6520941.png)

![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cycloheptylethanediamide](/img/structure/B6520954.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6520959.png)
![N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B6520962.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6520967.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B6520978.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B6520987.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B6521009.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521021.png)
![N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6521028.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6521031.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6521039.png)

